molecular formula C17H20O5 B8414250 (3,4,5-Trimethoxyphenyl)(4-methoxyphenyl)methanol

(3,4,5-Trimethoxyphenyl)(4-methoxyphenyl)methanol

Cat. No. B8414250
M. Wt: 304.34 g/mol
InChI Key: CTISBFSGYTVNIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3,4,5-Trimethoxyphenyl)(4-methoxyphenyl)methanol is a useful research compound. Its molecular formula is C17H20O5 and its molecular weight is 304.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3,4,5-Trimethoxyphenyl)(4-methoxyphenyl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3,4,5-Trimethoxyphenyl)(4-methoxyphenyl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(3,4,5-Trimethoxyphenyl)(4-methoxyphenyl)methanol

Molecular Formula

C17H20O5

Molecular Weight

304.34 g/mol

IUPAC Name

(4-methoxyphenyl)-(3,4,5-trimethoxyphenyl)methanol

InChI

InChI=1S/C17H20O5/c1-19-13-7-5-11(6-8-13)16(18)12-9-14(20-2)17(22-4)15(10-12)21-3/h5-10,16,18H,1-4H3

InChI Key

CTISBFSGYTVNIP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC(=C(C(=C2)OC)OC)OC)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium borohydride (76 mg, 2 mmol) was added in small portions to a well-stirred solution of 3,4,4',5-tetramethoxybenzophenone (27) (302 mg, 1 mmol) in ethanol (15 mL) at 0° C. in 15 min and the resultant mixture was stirred for 3 h at room temperature. The reaction was quenched by careful addition of glacial acetic acid (1 mL), and the solvents were removed at reduced pressure. The residue was poured into water, and the product was extracted with ether (2×50 mL). The combined ether extracts were washed with saturated NaHCO3 solution, followed by water, and dried (Na2SO4). Evaporation of solvents and crystallization of the residue from EtOAc-hexane gave product 28 as a white crystalline solid (287 mg, 94%); mp 104°-105° C.; 1H NMR (CDCl3, 200 MHz) δ7.29 (d, J=8.7 Hz, 2H), 6.88 (d, J=8.7 Hz, 2H), 6.60 (s, 2H), 5.73 (d, J=3.2 Hz, 1H), 3.82 (s, 9H), 3.80 (s, 3H), 2.32 (d, J=3.2 Hz, 1H); CIMS (isobutane) m/e 305 (MH+, 100). Anal. (C17H20O5) C, H.
Quantity
76 mg
Type
reactant
Reaction Step One
Quantity
302 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
94%

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